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Compound of Interest

Compound Name: Quinolin-8-ylmethanesulfonamide

Cat. No.: B1419963 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The amalgamation of quinoline and sulfonamide scaffolds into hybrid molecules has emerged

as a potent strategy in medicinal chemistry, yielding novel compounds with a broad spectrum of

biological activities. This technical guide provides an in-depth overview of the current

landscape of quinoline-sulfonamide hybrids, focusing on their anticancer and antimicrobial

properties. It is designed to be a comprehensive resource, offering detailed experimental

protocols, quantitative biological data, and visual representations of key molecular pathways

and experimental workflows to aid researchers in this dynamic field.

Core Biological Activities and Quantitative Data
Quinoline-sulfonamide hybrids have demonstrated significant efficacy against various cancer

cell lines and microbial pathogens. The following tables summarize the quantitative data from

key studies, providing a comparative analysis of the biological activities of representative

compounds.

Anticancer Activity
The anticancer potential of these hybrids has been evaluated against a range of human cancer

cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the

potency of a compound in inhibiting cancer cell growth.
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Compound
Cancer Cell
Line

IC50 (µM)
Reference
Compound

IC50 (µM)

3c
C-32 (Amelanotic

Melanoma)
15.6 ± 1.2 Cisplatin 12.4 ± 1.1

MDA-MB-231

(Breast

Adenocarcinoma

)

18.2 ± 1.5 Doxorubicin 1.2 ± 0.1

A549 (Lung

Adenocarcinoma

)

22.4 ± 2.1 Cisplatin 15.8 ± 1.3

9a
C32 (Amelanotic

Melanoma)
233.9 - -

COLO829

(Melanoma)
168.7 - -

MDA-MB-231

(Breast

Adenocarcinoma

)

273.5 - -

U87-MG

(Glioblastoma)
339.7 - -

A549 (Lung

Adenocarcinoma

)

223.1 - -

QBS 11c

MDA-MB-231

(Breast

Adenocarcinoma

)

3.69 ± 0.17 - -

MCF-7 (Breast

Adenocarcinoma

)

0.43 ± 0.02 - -
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QBS 13b

MDA-MB-231

(Breast

Adenocarcinoma

)

2.54 ± 0.11 - -

MCF-7 (Breast

Adenocarcinoma

)

1.88 ± 0.09 - -

Table 1: In vitro antiproliferative activity of selected quinoline-sulfonamide hybrids against

various human cancer cell lines.[1][2][3]

Antimicrobial Activity
The antimicrobial efficacy of these hybrids is typically determined by their Minimum Inhibitory

Concentration (MIC), which is the lowest concentration of the compound that prevents visible

growth of a microorganism.

Compound Microorganism MIC (µg/mL)
Reference
Compound

MIC (µg/mL)

QS-3 P. aeruginosa 64 Ciprofloxacin -

N-(quinolin-8-

yl)-4-chloro-

benzenesulfona

mide cadmium

(II)

S. aureus

ATCC25923
0.1904 - -

E. coli

ATCC25922
6.09 - -

C. albicans

ATCC10231
0.1904 - -

3c
S. aureus ATCC

29213
7.81 Oxacillin 0.25

MRSA 15.63 Ciprofloxacin 3.13
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Table 2: Minimum Inhibitory Concentration (MIC) of selected quinoline-sulfonamide hybrids

against various microbial strains.[1][4][5]

Enzyme Inhibition
A key mechanism of action for many quinoline-sulfonamide hybrids is the inhibition of specific

enzymes that are crucial for the survival and proliferation of cancer cells or pathogens. The

inhibitory activity is quantified by the inhibition constant (Ki).

Compound Enzyme Ki (nM)
Reference
Compound

Ki (nM)

QBS 11c hCA IX 8.4
Acetazolamide

(AAZ)
25

QBS 13b hCA IX 5.5
Acetazolamide

(AAZ)
25

QBS 13a hCA IX 25.8
Acetazolamide

(AAZ)
25

QBS 13c hCA IX 18.6
Acetazolamide

(AAZ)
25

QBS 13a hCA XII 9.8
Acetazolamide

(AAZ)
5.7

QBS 13b hCA XII 13.2
Acetazolamide

(AAZ)
5.7

QBS 13c hCA XII 8.7
Acetazolamide

(AAZ)
5.7

Table 3: Inhibition constants (Ki) of selected quinoline-sulfonamide hybrids against human

carbonic anhydrase (hCA) isoforms IX and XII.[3][6]

Experimental Protocols
This section provides detailed methodologies for the synthesis of quinoline-sulfonamide hybrids

and the key biological assays used to evaluate their activity.
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General Synthesis of Quinoline-Sulfonamide Hybrids
The synthesis of quinoline-sulfonamide hybrids typically involves a multi-step process. A

representative synthetic scheme is the reaction of an aminoquinoline with a substituted sulfonyl

chloride.[7]

Materials:

8-aminoquinoline

Substituted benzenesulfonyl chloride

Pyridine

Dichloromethane (DCM)

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Anhydrous magnesium sulfate (MgSO₄)

Organic solvents for purification (e.g., ethanol, ethyl acetate, hexane)

Procedure:

Dissolve 8-aminoquinoline (1 equivalent) in a minimum amount of dichloromethane.

In a separate flask, dissolve the substituted benzenesulfonyl chloride (1.1 equivalents) in

dichloromethane.

To the solution of 8-aminoquinoline, add pyridine (as a base) followed by the dropwise

addition of the sulfonyl chloride solution at room temperature with constant stirring.

Allow the reaction to proceed at room temperature for several hours or until completion, as

monitored by Thin Layer Chromatography (TLC).

Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, and saturated

NaHCO₃ solution.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to obtain the crude product.

Purify the crude product by recrystallization or column chromatography using an appropriate

solvent system (e.g., ethyl acetate/hexane).

Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR,

and Mass Spectrometry.

General Synthesis Workflow
Dissolve 8-aminoquinoline

in DCM

Reaction of aminoquinoline and
sulfonyl chloride with pyridine

Dissolve substituted
benzenesulfonyl chloride in DCM

Reaction monitoring by TLC

Work-up:
Washing with HCl, H2O, NaHCO3

Drying and Concentration

Purification:
Recrystallization or Column Chromatography

Characterization:
NMR, Mass Spectrometry
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Click to download full resolution via product page

General Synthesis Workflow

In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][9][10]

Materials:

Human cancer cell lines (e.g., MCF-7, A549)

Complete cell culture medium (e.g., DMEM with 10% FBS)

96-well microtiter plates

Quinoline-sulfonamide hybrid compounds

MTT solution (5 mg/mL in PBS)

Dimethyl sulfoxide (DMSO)

Microplate reader

Procedure:

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of

complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

Prepare serial dilutions of the quinoline-sulfonamide hybrid compounds in the culture

medium.

After 24 hours, replace the medium with 100 µL of the medium containing different

concentrations of the test compounds and incubate for another 48-72 hours. A control group

with no compound should be included.

Following the incubation period, add 20 µL of MTT solution to each well and incubate for an

additional 4 hours.
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Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability and determine the IC50 value, which is the

concentration of the compound that causes 50% inhibition of cell growth.
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MTT Assay Workflow
Seed cancer cells in

96-well plates

Incubate for 24 hours

Treat cells with varying
concentrations of compounds

Incubate for 48-72 hours

Add MTT solution

Incubate for 4 hours

Dissolve formazan crystals
with DMSO

Measure absorbance at 570 nm

Calculate IC50 values
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MTT Assay Workflow
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In Vitro Antimicrobial Susceptibility: Broth Microdilution
Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory

Concentration (MIC) of an antimicrobial agent.[11][12][13]

Materials:

Bacterial or fungal strains

Appropriate broth medium (e.g., Mueller-Hinton Broth)

96-well microtiter plates

Quinoline-sulfonamide hybrid compounds

Bacterial inoculum standardized to 0.5 McFarland turbidity

Incubator

Procedure:

Prepare serial two-fold dilutions of the quinoline-sulfonamide hybrid compounds in the broth

medium directly in the 96-well plates.

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard,

which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a

final concentration of about 5 x 10⁵ CFU/mL in each well.

Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth

control well (no compound) and a sterility control well (no bacteria).

Incubate the plates at 37°C for 18-24 hours.

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration

of the compound at which no visible growth is observed.
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Broth Microdilution Workflow
Prepare serial dilutions of

compounds in 96-well plates

Inoculate plates with
bacterial suspension

Prepare and standardize
bacterial inoculum

Incubate at 37°C for 18-24 hours

Visually determine the MIC

Click to download full resolution via product page

Broth Microdilution Workflow

Signaling Pathways and Mechanisms of Action
Quinoline-sulfonamide hybrids exert their biological effects by targeting various molecular

pathways essential for cell survival and proliferation. Understanding these mechanisms is

crucial for rational drug design and development.

Inhibition of Bacterial DNA Gyrase and Topoisomerase
IV
A primary mechanism of the antibacterial action of quinoline-based compounds is the inhibition

of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[14][15][16] These

enzymes are essential for DNA replication, repair, and recombination in bacteria. By inhibiting

these enzymes, the hybrids introduce double-strand breaks in the bacterial DNA, leading to cell

death.
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Mechanism of DNA Gyrase Inhibition
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Carbonic Anhydrase Inhibition Pathway
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Modulation of the Warburg Effect via PKM2 Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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